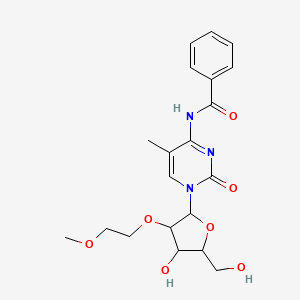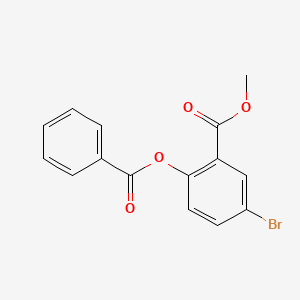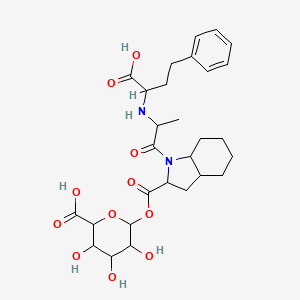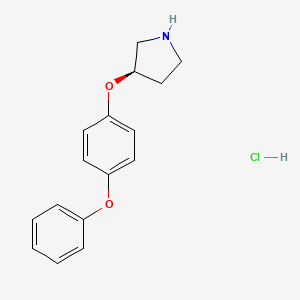![molecular formula C29H33ClFNO4 B12285752 [1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acide [1,1’-biphényl]-4-carboxylique, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophényl)-1,1-diméthyléthyl]amino]-2-hydroxypropoxy]éthyl]-3-méthyl- est un composé organique complexe qui présente un noyau biphényle avec divers groupes fonctionnels attachés.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Acide [1,1’-biphényl]-4-carboxylique, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophényl)-1,1-diméthyléthyl]amino]-2-hydroxypropoxy]éthyl]-3-méthyl- implique généralement plusieurs étapes, y compris la formation du noyau biphényle, l’introduction du groupe acide carboxylique et la fonctionnalisation ultérieure avec les substituants spécifiés. Les réactifs et les conditions courants peuvent inclure:
Formation du noyau biphényle : Réactions de couplage telles que le couplage de Suzuki ou d’Ullmann.
Introduction du groupe acide carboxylique : Réactions de carboxylation.
Fonctionnalisation : Utilisation de groupes protecteurs, déprotection sélective et introduction de groupes amino et hydroxy par des réactions de substitution ou d’addition nucléophiles.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de principes de chimie verte et de techniques de purification évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, y compris:
Oxydation : Conversion des groupes alcools en cétones ou en acides carboxyliques.
Réduction : Réduction des groupes nitro en amines.
Substitution : Halogénation, nitration ou sulfonation des cycles aromatiques.
Réactifs et conditions courants
Oxydation : Utilisation d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Utilisation d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur au palladium.
Substitution : Utilisation de conditions de substitution électrophile aromatique, telles que la nitration avec de l’acide nitrique et de l’acide sulfurique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des groupes fonctionnels spécifiques présents et des conditions de réaction utilisées. Par exemple, l’oxydation du groupe alcool pourrait donner une cétone ou un acide carboxylique, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux ou catalyseurs.
Biologie
En recherche biologique, le composé pourrait être étudié pour ses interactions avec les macromolécules biologiques, telles que les protéines ou les acides nucléiques, afin de comprendre son potentiel en tant qu’agent thérapeutique.
Médecine
En médecine, le composé pourrait être étudié pour ses propriétés pharmacologiques, y compris son potentiel en tant que candidat médicament pour le traitement de diverses maladies.
Industrie
Dans l’industrie, le composé pourrait être utilisé dans le développement de produits chimiques de spécialité, tels que des polymères avancés ou des revêtements.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry
In industry, the compound might be used in the development of specialty chemicals, such as advanced polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de l’Acide [1,1’-biphényl]-4-carboxylique, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophényl)-1,1-diméthyléthyl]amino]-2-hydroxypropoxy]éthyl]-3-méthyl- dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison aux récepteurs, aux enzymes ou à d’autres protéines, conduisant à la modulation des voies biologiques. Des études détaillées seraient nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide [1,1’-biphényl]-4-carboxylique : Composés avec des noyaux biphényle similaires mais des substituants différents.
Dérivés fluorophényliques : Composés avec des groupes fluorophényliques qui pourraient présenter des propriétés pharmacologiques similaires.
Dérivés d’aminoalcool : Composés avec des groupes fonctionnels amino et alcool qui pourraient avoir une réactivité chimique similaire.
Unicité
L’unicité de l’Acide [1,1’-biphényl]-4-carboxylique, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophényl)-1,1-diméthyléthyl]amino]-2-hydroxypropoxy]éthyl]-3-méthyl- réside dans sa combinaison spécifique de groupes fonctionnels, qui pourrait conférer des propriétés chimiques et biologiques uniques. Cela pourrait le rendre particulièrement précieux dans le développement de nouveaux agents thérapeutiques ou de matériaux avancés.
Propriétés
Formule moléculaire |
C29H33ClFNO4 |
|---|---|
Poids moléculaire |
514.0 g/mol |
Nom IUPAC |
4-[2-[1-[3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35) |
Clé InChI |
UNFHDRVFEQPUEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


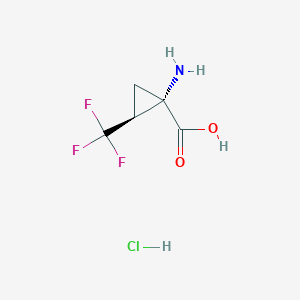
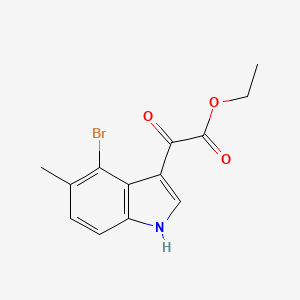
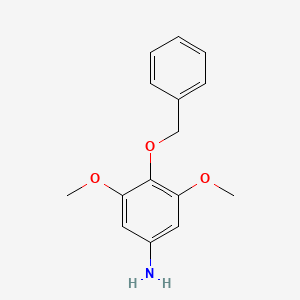

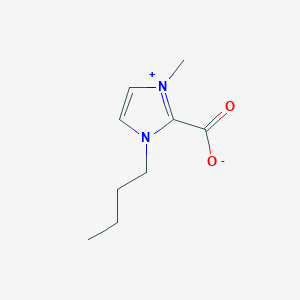



![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
